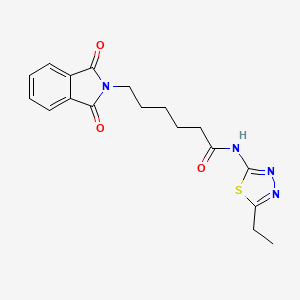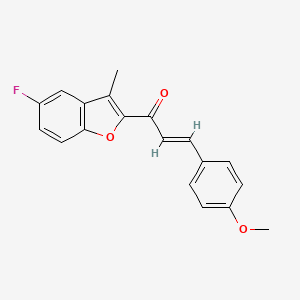
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a synthetic organic compound that belongs to the class of isoindoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Thiadiazole Moiety: This step involves the reaction of the isoindoline derivative with a thiadiazole precursor under suitable conditions.
Amidation Reaction: The final step involves the coupling of the intermediate with hexanoic acid or its derivative to form the desired hexanamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline core.
Substitution: Various substitution reactions can be performed on the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in the development of diagnostic tools.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Applications in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide: Lacks the thiadiazole moiety.
N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide: Lacks the isoindoline core.
Uniqueness
The presence of both the isoindoline and thiadiazole moieties in 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide makes it unique. This combination may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H20N4O3S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
6-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide |
InChI |
InChI=1S/C18H20N4O3S/c1-2-15-20-21-18(26-15)19-14(23)10-4-3-7-11-22-16(24)12-8-5-6-9-13(12)17(22)25/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,19,21,23) |
Clave InChI |
UVXUAYBWVHGGKR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[3-bromo-4-(prop-2-yn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15030083.png)
![6-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B15030092.png)
![N-[4-(dimethylamino)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B15030095.png)

![6-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B15030105.png)
![(7Z)-3-(4-chlorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15030106.png)
![(2E)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15030107.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dibutylaniline](/img/structure/B15030108.png)


![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B15030142.png)
![(3Z)-1-benzyl-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15030153.png)
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030160.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15030164.png)
